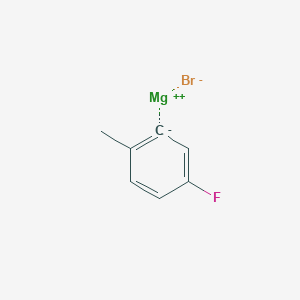

5-Fluoro-2-methylphenylmagnesium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-2-methylphenylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula FC6H3(CH3)MgBr and is often supplied as a solution in tetrahydrofuran (THF) due to its reactivity with moisture .

準備方法

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methylphenylmagnesium bromide is prepared by reacting 5-fluoro-2-methylbromobenzene with magnesium in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve heating the mixture to facilitate the formation of the Grignard reagent .

Industrial Production Methods

In industrial settings, the preparation of this compound can be scaled up using continuous stirred-tank reactors (CSTRs). This method allows for the continuous production of the Grignard reagent, which can then be used in various downstream processes .

化学反応の分析

Types of Reactions

5-Fluoro-2-methylphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes, ketones, and esters. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .

Common Reagents and Conditions

The common reagents used with this compound include carbonyl compounds, such as formaldehyde, acetone, and ethyl acetate. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. The reaction temperature can vary but is often maintained at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound are alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example, reacting it with formaldehyde yields a primary alcohol, while reacting it with acetone yields a tertiary alcohol .

科学的研究の応用

5-Fluoro-2-methylphenylmagnesium bromide has several applications in scientific research:

作用機序

The mechanism of action of 5-fluoro-2-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms. This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes. The magnesium bromide byproduct is typically removed by aqueous workup .

類似化合物との比較

Similar Compounds

4-Fluoro-2-methylphenylmagnesium bromide: Similar in structure but with the fluorine atom in a different position.

3-Fluoro-4-methylphenylmagnesium bromide: Another positional isomer with different reactivity and selectivity.

5-Fluoro-2-methoxyphenylmagnesium bromide: Contains a methoxy group instead of a methyl group, affecting its reactivity.

Uniqueness

5-Fluoro-2-methylphenylmagnesium bromide is unique due to its specific substitution pattern, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals where precise control over molecular structure is required .

生物活性

5-Fluoro-2-methylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It plays a significant role in organic synthesis, particularly in the development of pharmaceuticals and fluorinated compounds. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : C7H6BrFMg

- Molecular Weight : 213.33 g/mol

- CAS Number : 186496-59-3

This compound primarily acts as a nucleophile in chemical reactions. The magnesium atom forms a bond with the carbon atom of the phenyl ring, enhancing the nucleophilicity of the carbon atom. This allows it to effectively attack electrophilic centers, such as carbonyl groups in aldehydes and ketones, leading to the formation of new carbon-carbon bonds and alcohols as major products .

Biological Activity

Research has shown that compounds derived from this compound exhibit significant biological activity, particularly in cancer treatment. A study evaluated its derivatives against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC50 values in the nanomolar range . The mechanism involved intracellular release of active metabolites that inhibit DNA synthesis.

Case Study: Inhibition of Cancer Cell Proliferation

In a notable experiment, various phosphoramidate analogues derived from this compound were synthesized and tested against L1210 cells. The results indicated that these compounds effectively inhibited cell growth, with the addition of thymidine reversing this effect, suggesting a targeted mechanism involving nucleotide release .

Applications in Drug Development

The compound is instrumental in synthesizing intermediates for drug development, particularly for fluorinated drugs which often exhibit enhanced biological activity. Its utility extends to:

- Pharmaceutical Synthesis : Used in creating complex organic molecules for drugs.

- Agrochemicals : Employed in developing agricultural chemicals with improved efficacy.

- Material Science : Involved in producing materials with specific properties .

Comparison with Similar Compounds

To understand its unique properties, a comparison with similar Grignard reagents is essential:

| Compound | Reactivity | Applications |

|---|---|---|

| 3-Fluorophenylmagnesium bromide | Moderate | Organic synthesis |

| 4-Methoxyphenylmagnesium bromide | High | Pharmaceuticals and agrochemicals |

| This compound | High | Drug development and material science |

The presence of both fluorine and methyl groups on the phenyl ring enhances its reactivity and selectivity compared to other compounds .

Safety and Handling

This compound is classified as hazardous. It is highly flammable and can cause severe skin burns and eye damage. Proper safety measures must be taken during handling, including using protective gear and working under inert conditions to prevent moisture reactions .

特性

IUPAC Name |

magnesium;1-fluoro-4-methylbenzene-5-ide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSOVQIRHRUQIX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=C(C=C1)F.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。